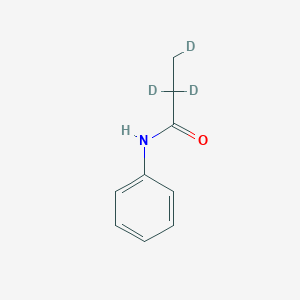

N-Phenylpropanamide-d3

Descripción general

Descripción

N-Phenylpropanamide-d3: is a deuterated analog of N-Phenylpropanamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropanamide-d3 typically involves the reaction of deuterated propionic acid with aniline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .

Análisis De Reacciones Químicas

Types of Reactions: N-Phenylpropanamide-d3 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-Phenylpropanamide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Pharmacology: Used to study the metabolic pathways and pharmacokinetics of drugs, particularly in the development of new analgesics and anesthetics.

Biochemistry: Employed in the investigation of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the synthesis of fine chemicals and intermediates for various industrial processes .

Mecanismo De Acción

The mechanism of action of N-Phenylpropanamide-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound provide a unique advantage in studying these interactions, as they can be traced using spectroscopic techniques. This allows for a detailed understanding of the binding and activity of the compound at the molecular level .

Comparación Con Compuestos Similares

N-Phenylpropanamide: The non-deuterated analog, commonly used in similar research applications.

N-Phenylacetamide: Another analog with a shorter carbon chain, used in different pharmacological studies.

N-Phenylbutanamide: An analog with a longer carbon chain, offering different physicochemical properties

Uniqueness: N-Phenylpropanamide-d3 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biological and chemical systems, making it a valuable tool in scientific investigations .

Actividad Biológica

N-Phenylpropanamide-d3 is a deuterated derivative of N-phenylpropanamide, a compound that has garnered attention due to its potential biological activities, particularly in the context of opioid research and neuropharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and implications in therapeutic applications.

This compound has the molecular formula C₉H₁₁D₃NO and is characterized by the presence of deuterium atoms, which can influence its metabolic stability and detection in biological systems. The compound is structurally related to various opioids, which play significant roles in pain management.

Opioid Receptor Interaction

Research indicates that this compound may exhibit interactions with the μ-opioid receptor (MOR), a key target in pain relief therapies. Studies have shown that compounds similar to N-Phenylpropanamide can modulate MOR activity, leading to analgesic effects. For instance, structural assessments have demonstrated that certain analogs can achieve stable binding poses with MOR, potentially enhancing their efficacy compared to traditional opioids like morphine and fentanyl .

Analgesic Properties

This compound has been identified as a degradation product of smoked fentanyl, suggesting its involvement in analgesic pathways. Its toxicological profile indicates that while it possesses analgesic properties, it may also present risks associated with opioid use, such as dependency and overdose. The compound's effects on pain modulation were evaluated in various animal models, demonstrating its potential as an analgesic agent .

Case Studies

- Analgesic Efficacy : In a study assessing the analgesic efficacy of opioid derivatives, this compound was tested alongside other compounds in the hot plate and writhing tests. While it exhibited some analgesic activity, it was less potent than morphine at equivalent doses .

- Toxicity Assessment : A toxicity evaluation revealed that higher doses of this compound could lead to significant lethality in animal models. This highlights the importance of dosage regulation when considering its therapeutic use .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has a relatively short half-life and limited oral bioavailability due to high first-pass metabolism. This necessitates further investigation into alternative delivery methods or formulation strategies to enhance its therapeutic potential .

Data Table: Summary of Biological Activity

Propiedades

Número CAS |

1346598-63-7 |

|---|---|

Fórmula molecular |

C9H11NO |

Peso molecular |

152.21 g/mol |

Nombre IUPAC |

3,3,3-trideuterio-N-phenylpropanamide |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3 |

Clave InChI |

ZTHRQJQJODGZHV-FIBGUPNXSA-N |

SMILES |

CCC(=O)NC1=CC=CC=C1 |

SMILES isomérico |

[2H]C([2H])([2H])CC(=O)NC1=CC=CC=C1 |

SMILES canónico |

CCC(=O)NC1=CC=CC=C1 |

Sinónimos |

Propionanilide-d3; N-Phenylpropionamide-d3; NSC 58952-d3; R 50977-d3; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.